REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:9])=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].[CH3:10][O:11][CH2:12][CH:13](OS(C1C=CC(C)=CC=1)(=O)=O)[CH3:14]>C1(C)C=CC=CC=1.CCOCC>[CH3:10][O:11][CH2:12][CH:13]([NH:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9])[CH3:14]
|
Name
|
|
Quantity
|
484 g
|
Type
|
reactant
|
Smiles
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NC=1C(=CC=CC1C)C
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
COCC(C)OS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
|
Type
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WASH
|
Details
|
The organic phase is repeatedly washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and subsequent distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(C)NC=1C(=CC=CC1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |